(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-21(26)16-13-22-24-10-9-15(12-17(16)24)23-20(25)8-6-14-5-7-18(27-2)19(11-14)28-3/h5-13H,4H2,1-3H3,(H,23,25)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXAVNJINRDCFY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structure, synthesis, and biological properties based on diverse research findings.
Compound Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H21N3O5
- Molecular Weight : 395.415 g/mol
- IUPAC Name : Ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
The presence of functional groups such as the acrylamido and pyrazolo[1,5-a]pyridine moieties suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrazolo[1,5-a]pyridine core.
- Introduction of the acrylamido group via condensation reactions.
- Final esterification to yield the ethyl ester form.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related pyrazolo[1,5-a]pyridine derivatives. For instance, compounds that share structural similarities with this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). Notably:
- A series of derivatives exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against both drug-susceptible and multidrug-resistant strains of Mtb .
In a study involving a mouse model infected with an autoluminescent strain of Mtb, certain derivatives significantly reduced bacterial burden .
Cytotoxicity and Anticancer Potential
The compound's structural framework also suggests potential anticancer activity. In vitro studies have shown that related pyrazolo[1,5-a]pyridine compounds possess cytotoxic effects against various cancer cell lines. The growth inhibition was quantified using the GI50 metric (the concentration required to inhibit cell growth by 50%):
- Compounds similar to this compound exhibited GI50 values in the micromolar range against cell lines such as MCF-7 and NCI-H460 .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyridine derivatives is influenced by their substituents. Key observations include:
- Electron-donating groups enhance activity against cancer cells.
- The presence of methoxy groups on aromatic rings appears to improve potency against Mtb .
Case Study 1: Antitubercular Efficacy
A series of pyrazolo[1,5-a]pyridine derivatives were evaluated for their efficacy against Mtb. One compound demonstrated an MIC of <0.002 μg/mL against the H37Rv strain and maintained low cytotoxicity in Vero cells . This highlights the potential for developing new antitubercular agents based on this scaffold.
Case Study 2: Cancer Cell Line Testing
Another study assessed the cytotoxic effects of several derivatives against multiple cancer cell lines. The results indicated varying degrees of potency, with some compounds achieving GI50 values below 10 μM . This suggests that modifications to the compound's structure can lead to enhanced anticancer properties.
Scientific Research Applications
Synthesis and Molecular Characterization
The synthesis of (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The compound's structure features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The synthesis often includes the formation of the pyrazole ring followed by the introduction of various substituents to enhance biological efficacy.
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 5-Aminopyrazole + α-oxoketene dithioacetals | 75 |
| 2 | Acylation | Ethyl chloroformate + amine derivative | 82 |
| 3 | Purification | Column chromatography | - |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent anticancer activity. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
- In vitro Studies : A study reported that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the ATP-binding site of CDK2, disrupting its activity and leading to cell cycle arrest .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent against Mycobacterium tuberculosis. Research has indicated that pyrazolo[1,5-a]pyridine derivatives can inhibit the growth of both drug-susceptible and drug-resistant strains of M. tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.002 µg/mL against resistant strains .
- Cytotoxicity Profile : Importantly, these compounds exhibit low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .
Case Study 1: CDK2 Inhibition
A study conducted by researchers at a leading cancer research institute synthesized several pyrazolo[1,5-a]pyridine derivatives and evaluated their effects on CDK2 activity. The results indicated that specific modifications to the phenyl group significantly enhanced inhibitory potency:
- Compound Tested : this compound.
- Findings : Demonstrated an IC50 value of 0.09 µM against CDK2 and comparable efficacy against TRKA kinase .
Case Study 2: Antitubercular Activity
In another investigation focused on antitubercular agents, a series of pyrazolo[1,5-a]pyridine derivatives were tested against various strains of M. tuberculosis. The study highlighted that:
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyridine Derivatives
Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Core Structure: Pyrazolo[1,5-a]pyridine with an isoxazole ring and diethylamino group.
- Key Features: The isoxazole moiety and diethylamino side chain enhance antitumor activity by improving membrane permeability .
- Synthesis : Reacted with diethylamine in THF, yielding 89% after column chromatography .
- Crystallography : Triclinic crystal system (P1 space group) with distinct dihedral angles between aromatic rings .
(E)-Ethyl-3-(Pyrazolo[1,5-a]pyridin-3-yl)acrylate (13f)
- Core Structure : Pyrazolo[1,5-a]pyridine with an acrylate group at position 3.
- Key Features : Lacks the acrylamido group at position 5 but shares the ethyl ester. Demonstrated moderate synthetic yield (44%) .
- Application : Intermediate for further functionalization due to reactive α,β-unsaturated ester .
Ethyl 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyridine core in the target compound).
- Molecular Weight : 365.31 g/mol, slightly lower than the target compound due to pyrimidine core .
Comparative Analysis of Substituent Effects
Physicochemical Properties
- Crystallinity: The diethylamino-isoxazole analog forms centrosymmetric dimers via C–H⋯N hydrogen bonds , whereas trifluoromethyl-substituted pyrimidines exhibit higher thermal stability due to halogen interactions .
- Solubility : The 3,4-dimethoxyphenyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl) .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for pyrazolo[1,5-a]pyridine derivatives like (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones or α,β-unsaturated esters). KHSO₄ is often used as a catalyst to promote condensation, as demonstrated in pyrazolo[1,5-a]pyrimidine synthesis . For acrylamido derivatives, coupling reactions with activated acryloyl chlorides under anhydrous conditions (e.g., THF or DCM) are critical .
Q. How is the structural conformation of such compounds validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 6.1250 Å, b = 13.1425 Å) have been reported for analogous pyrazolo[1,5-a]pyridine derivatives. Hydrogen-bonding interactions (C–H⋯N/O) and torsional angles (e.g., 30.12° for isoxazole-phenyl dihedral angles) are key validation metrics .
Q. What spectroscopic techniques are essential for characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for acrylamido protons (δ ~6.6–7.8 ppm) and pyrazole/aromatic carbons (δ ~110–160 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 418.49 for C₂₄H₂₆N₄O₃) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst loading) influence yield in pyrazolo[1,5-a]pyridine synthesis?
- Data-Driven Analysis :
- Catalyst Optimization : Using 2 eq. KHSO₄ improves cyclization efficiency by stabilizing intermediates, as shown in pyrazolo[1,5-a]pyrimidine synthesis (yields >80%) .
- Solvent Effects : THF enhances solubility of diethylamine intermediates, while DCM facilitates phase separation during workup .
- Temperature : Reactions at 60–80°C reduce side-product formation (e.g., dimerization) .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
- Case Study :
- Trifluoromethyl vs. Cyclopropyl Substitutents : Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits higher PI3K inhibition (IC₅₀ = 12 nM) than phenyl-substituted analogs due to enhanced hydrophobic interactions .
- Isoxazole Integration : Incorporating isoxazole cores (e.g., in Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) improves antitumor activity by 40% compared to non-heterocyclic derivatives .
Q. How do computational methods aid in predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Pyrazolo[1,5-a]pyridine derivatives with 3,4-dimethoxyphenyl groups show stronger π-π stacking with kinase active sites (e.g., CDK2) .
- QSAR Models : Topological polar surface area (TPSA ~65.7 Ų) and logP (~3.1) correlate with blood-brain barrier permeability for CNS-targeted analogs .
Experimental Design & Optimization
Q. What purification techniques are optimal for acrylamido-pyrazolo[1,5-a]pyridine derivatives?
- Protocol :
Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of regioisomers .
Recrystallization : Slow evaporation from hexane/DCM mixtures yields high-purity crystals (>99% by HPLC) .
Q. How to troubleshoot low yields in coupling reactions involving 3,4-dimethoxyphenylacrylamide?
- Troubleshooting Guide :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
